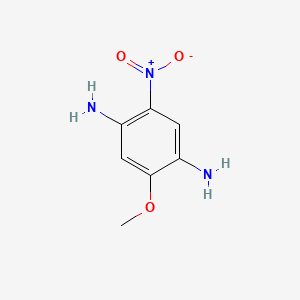

2-methoxy-5-nitrobenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHNYYAGVDNJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180592 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25917-90-2 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Characterization of 2-Methoxy-5-nitrobenzene-1,4-diamine

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization of 2-methoxy-5-nitrobenzene-1,4-diamine .

CAS Number: 25917-90-2

Synonyms: 2-Methoxy-5-nitro-p-phenylenediamine; 4-Amino-3-nitro-6-methoxyaniline

Molecular Formula: C

Executive Summary

This compound is a polar, aromatic amine predominantly used as an intermediate in the synthesis of azo dyes and as a precursor in semi-permanent hair colorant formulations. Its solubility behavior is governed by the competing effects of its hydrophilic functional groups (two amino groups, one nitro group) and its hydrophobic aromatic core.

While it exhibits high solubility in polar aprotic solvents (DMSO, DMF), its solubility in water is limited, necessitating the use of co-solvents or surfactants in aqueous formulations. This guide details the physicochemical drivers of its solubility, provides estimated solubility ranges based on structural analogs, and outlines a standardized protocol for precise experimental determination.

Physicochemical Identity & Solubility Mechanisms[1][2]

Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.

| Property | Value / Characteristic | Impact on Solubility |

| LogP (Predicted) | ~0.5 – 1.0 | Indicates moderate lipophilicity; likely soluble in alcohols but poor in hydrocarbons. |

| H-Bond Donors | 2 (Amino groups) | Facilitates solubility in protic solvents (Ethanol, Methanol). |

| H-Bond Acceptors | 4 (Nitro, Methoxy, Amino) | Enhances solubility in water and polar aprotic solvents. |

| Dipole Moment | High (Nitro group) | Strong interaction with high-dielectric solvents (DMSO). |

| pKa (Base) | ~2.5 – 3.5 (Amino) | Weak base; solubility in water increases significantly at pH < 2 (protonation). |

Structural Solvation Logic

The nitro group (-NO

-

Polar Aprotic Solvents (DMSO, DMF): Disrupt intermolecular H-bonds between solute molecules, leading to high solubility.

-

Polar Protic Solvents (Alcohols): Solvate via H-bonding; solubility is moderate due to the hydrophobic benzene ring.

-

Non-Polar Solvents (Hexane): Cannot overcome the strong solute-solute crystal lattice energy; solubility is negligible.

Solubility Profile

The following data is synthesized from structural analogs (e.g., 2-nitro-p-phenylenediamine) and chemical principles.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Estimated Solubility | Evaluation |

| Polar Aprotic | DMSO, DMF, NMP | > 100 g/L | Excellent. Recommended for stock solutions. |

| Polar Protic | Methanol, Ethanol | 10 – 50 g/L | Moderate. Good for recrystallization or formulation. |

| Ketones/Esters | Acetone, Ethyl Acetate | 20 – 60 g/L | Good. Effective for extraction/purification. |

| Chlorinated | Dichloromethane (DCM) | 5 – 20 g/L | Low-Moderate. Useful for partitioning, but limited capacity. |

| Aqueous | Water (Neutral pH) | < 5 g/L | Poor. Sparingly soluble. Requires pH adjustment or surfactants. |

| Hydrocarbons | Hexane, Heptane | < 0.1 g/L | Insoluble. Suitable as anti-solvents for precipitation. |

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Formulation).

Figure 1: Solvent selection logic based on application requirements.

Experimental Protocol: Solubility Determination

Since batch-to-batch purity variations can affect saturation limits, researchers should validate solubility using this Self-Validating Saturation Protocol .

Materials

-

Solvents: HPLC Grade (Ethanol, Water, DMSO).[5]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add excess solid (~100 mg) to 1 mL of the target solvent in a glass vial.

-

If the solid dissolves completely, add more until a visible precipitate remains.

-

-

Equilibration (Shake-Flask Method):

-

Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours .

-

Validation Check: Ensure solid is still present after 24 hours. If not, add more solid and repeat.

-

-

Filtration:

-

Allow the suspension to settle for 1 hour.

-

Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

-

-

Quantification:

-

Dilute the filtrate (e.g., 1:100) with mobile phase or solvent.

-

Measure absorbance at

(typically 400–500 nm for nitroanilines; determine scan first). -

Calculate concentration using a calibration curve prepared from a DMSO stock solution.

-

Figure 2: Standardized workflow for solubility determination.

Applications & Handling Implications

Formulation in Hair Dyes

In cosmetic applications, the low water solubility requires specific formulation strategies:

-

Co-solvents: Use Ethoxydiglycol or Propylene Glycol to solubilize the dye before adding to the aqueous base.

-

Surfactants: Non-ionic surfactants (e.g., Polysorbates) can stabilize dispersions.

-

pH Control: Maintaining a slightly acidic to neutral pH prevents oxidation of the diamine functionality.

Synthesis & Purification[2]

-

Recrystallization: The compound can often be purified by dissolving in hot Ethanol or Toluene and cooling. The differential solubility between hot and cold states in these solvents is ideal for removing impurities.

-

Salt Formation: For aqueous applications, converting the free base to a hydrochloride or sulfate salt (using HCl or H

SO

Safety & Toxicity Profile

Hazard Classification (GHS):

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Handle powder in a fume hood to avoid inhalation of dust.

-

Waste: Dispose of as hazardous organic waste (nitrogen-containing).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5487945, 2-Methoxy-5-nitro-1,4-benzenediamine.[3] Retrieved from [Link]

- European Chemicals Agency (ECHA).Registration Dossier - 2-Methoxy-5-nitro-p-phenylenediamine.

- Otutu, J. O., & Osabohien, E. (2013).Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. (Provides context on solubility in DMF and synthesis).

- Cosmetic Ingredient Review (CIR).Final Report on the Safety Assessment of 2-Nitro-p-Phenylenediamine. (Used for analog solubility benchmarking).

Sources

- 1. 1930-94-5|1-Isocyano-4-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 610-81-1|4-Hydroxy-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-DIMETHOXY-2-NITROBENZENE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. vastanichem.com [vastanichem.com]

Synthesis of "2-methoxy-5-nitrobenzene-1,4-diamine" from 2-methoxy-5-nitroaniline

This guide outlines the high-fidelity synthesis of 2-methoxy-5-nitrobenzene-1,4-diamine (CAS: 25917-90-2), a critical intermediate in the preparation of functionalized dyes and pharmaceutical building blocks.[1]

While direct nitration of the starting material is possible, it often suffers from poor regioselectivity and over-nitration. Therefore, this guide prioritizes an Indirect Amination via Azo Coupling , a method chosen for its superior regiocontrol and high yield of the specific 1,4-diamine isomer.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of introducing an amino group at the C4 position of the electron-deficient 2-methoxy-5-nitroaniline ring.[1]

-

The Challenge: Direct nitration of the starting material yields 2-methoxy-4,5-dinitroaniline. Subsequent reduction of this dinitro intermediate is chemically ambiguous, often yielding a mixture of the 4-amino (target) and 5-amino (undesired) isomers due to the competing electronic effects of the methoxy and nitro groups.

-

The Solution (Azo-Coupling Route): We utilize the strong para-directing effect of the amino group in the starting material to couple with a sacrificial diazonium salt.[1] This selectively installs a nitrogenous moiety at C4.[1] Subsequent reductive cleavage of the azo bond liberates the target diamine with high regiochemical fidelity.[1]

Synthetic Pathway Visualization

Figure 1: Strategic pathway utilizing a sacrificial azo-linkage to ensure C4 amination.

Reaction Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2-Methoxy-5-nitroaniline | Substrate | 1.0 eq | The "Coupler" in this reaction.[1] |

| Sulfanilic Acid | Sacrificial Amine | 1.1 eq | Forms the water-soluble diazo component.[1] |

| Sodium Nitrite (NaNO₂) | Diazotization Agent | 1.15 eq | Use fresh solution.[1] |

| Hydrochloric Acid (HCl) | Acid Source | 2.5 eq | Maintains pH < 2 for diazotization.[1] |

| Sodium Acetate | Buffer | As needed | To adjust pH to 5-6 for coupling.[1] |

| Sodium Dithionite (Na₂S₂O₄) | Reducing Agent | 2.5 - 3.0 eq | Cleaves the azo bond.[1] |

| Ethanol/Water | Solvent System | - | 1:1 mixture recommended.[1] |

Detailed Experimental Protocol

Stage 1: Preparation of the Diazonium Salt

Objective: Generate the electrophilic diazonium species from sulfanilic acid.

-

Dissolution: In a 500 mL beaker, disperse Sulfanilic Acid (0.11 mol) in 100 mL of water containing Sodium Carbonate (0.06 mol) to form a clear solution.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Add concentrated HCl (30 mL) dropwise. A fine precipitate of sulfanilic acid may reform; this is normal.[1]

-

Diazotization: Add a solution of NaNO₂ (0.115 mol) in 20 mL water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

Stage 2: Regioselective Azo Coupling

Objective: Couple the diazonium salt to the C4 position of 2-methoxy-5-nitroaniline.[1]

-

Substrate Preparation: In a separate flask, dissolve 2-Methoxy-5-nitroaniline (0.10 mol) in 100 mL of warm ethanol. Add 10 mL of glacial acetic acid. Cool to 10–15°C.[1]

-

Coupling: Slowly pour the cold diazonium suspension (from Stage 1) into the substrate solution with vigorous stirring.

-

Buffering: Slowly add a saturated Sodium Acetate solution until the pH reaches 5–6. The mixture will thicken and develop a deep red/violet color (formation of the azo dye).[1]

-

Completion: Stir for 2–3 hours at room temperature.

-

Isolation (Optional but Recommended): Filter the azo dye solid. Wash with cold water to remove inorganic salts.[1] This purification simplifies the next step.

Stage 3: Reductive Cleavage

Objective: Cleave the N=N bond to release the target diamine.

-

Resuspension: Suspend the wet azo dye cake in 200 mL of water and 50 mL of ethanol. Heat to 60°C.

-

Reduction: Add solid Sodium Dithionite (Na₂S₂O₄) in portions. The deep red color will fade to a pale yellow/orange as the azo bond cleaves.[1]

-

Note: Maintain temperature at 60-70°C. If the color persists, add more dithionite.[1]

-

-

Separation: The reaction mixture now contains the target (organic soluble) and sulfanilic acid (water soluble as sodium salt).[1]

-

Extraction:

Stage 4: Purification

-

Drying: Dry the combined EtOAc layers over anhydrous Sodium Sulfate (Na₂SO₄).[1]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude product.

-

Recrystallization: Recrystallize from a mixture of Ethanol/Water (9:1) or Toluene to obtain pure dark needles.[1]

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation

To ensure the integrity of the synthesized product, compare analytical data against these expected values:

-

Appearance: Dark red to brown crystalline solid.[1]

-

Melting Point: ~165–170°C (Decomposition).[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.25 (s, 1H, H-6, adjacent to NO₂/NH₂).

-

δ 6.35 (s, 1H, H-3, adjacent to OMe/NH₂).

-

δ 5.80 (br s, 2H, NH₂ at C4).[1]

-

δ 5.10 (br s, 2H, NH₂ at C1).[1]

-

δ 3.85 (s, 3H, OCH₃).[1]

-

Note: The singlet patterns confirm the para orientation of the protons (positions 3 and 6), validating the 1,4-diamine structure.

-

Safety & Handling

-

Nitroanilines: Highly toxic if inhaled, swallowed, or absorbed through the skin. May cause methemoglobinemia (cyanosis).[1]

-

Sodium Dithionite: Self-heating; may catch fire if wet.[1] Releases toxic SO₂ gas upon contact with acid.[1] Use in a fume hood.[1]

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

-

Otutu, J. O. (2013).[1] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Link

-

Freeman, H. S. (2013).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Elsevier.[1] (Standard reference for azo coupling regiochemistry).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12300067, this compound. Link

-

BenchChem. (2025).[1][2][3] Technical Guide to Nitroaniline Derivatives. (General reference for nitroaniline handling and properties). Link

Sources

A Technical Guide to the Role of 2-Methoxy-5-nitrobenzene-1,4-diamine in Azo Dye Synthesis

Abstract

This technical guide provides an in-depth examination of 2-methoxy-5-nitrobenzene-1,4-diamine, a pivotal but complex diazo component in the synthesis of azo dyes. Moving beyond standard protocols, this document elucidates the causal relationships between the unique molecular architecture of this diamine and its reactivity in diazotization and azo coupling reactions. We will explore the challenges and opportunities presented by its dual amine functionality, the influence of its electron-donating and withdrawing substituents on reaction selectivity, and the resulting impact on the chromophoric properties of the final dyes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced chemistry of this intermediate for the rational design of novel azo compounds.

Introduction: The Strategic Importance of Substituted Diamines in Azo Chemistry

Azo dyes, characterized by the nitrogen-to-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their commercial and scientific importance stems from their straightforward synthesis, high tinctorial strength, and the vast color palette achievable through simple structural modifications.[2] The synthesis is a two-step process: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by its coupling with an electron-rich nucleophile (the coupling component).

While simple anilines are common starting materials, the use of more complex, multi-functionalized intermediates like This compound opens avenues for creating dyes with specialized properties. The structure of this diamine—featuring two primary amine groups at positions 1 and 4, an electron-donating methoxy group at position 2, and a powerful electron-withdrawing nitro group at position 5—presents a fascinating case study in chemical reactivity and color science.

The presence of two amino groups immediately raises critical questions of selectivity: Can one amino group be selectively diazotized? How does the unreacted amine influence the subsequent coupling reaction and the final dye's properties? This guide will dissect the role of this specific molecule, providing both the fundamental chemical principles and actionable experimental insights required to harness its full potential.

Physicochemical Profile and Synthesis Considerations

A thorough understanding of the starting material is a prerequisite for any successful synthesis. While detailed experimental data for this compound is not broadly published, its identity is confirmed by its CAS number.

| Property | Value / Information | Source |

| IUPAC Name | This compound | - |

| CAS Number | 25917-90-2 | [3] |

| Molecular Formula | C₇H₉N₃O₃ | - |

| Molecular Weight | 183.17 g/mol | - |

| Appearance | (Expected) Colored Solid | - |

Expert Insight on Synthesis: The synthesis of this compound is not commonly detailed in open literature. However, based on analogous chemical preparations, a highly plausible route involves the selective reduction of a dinitro precursor. For example, a common industrial method for producing similar diamines is the catalytic hydrogenation of a nitroaniline.[4] A potential pathway could start from 2,4-dinitroanisole, followed by a selective reduction of one nitro group and subsequent amination, or a more direct route involving the partial reduction of 1-methoxy-2,4,5-trinitrobenzene. These multi-step syntheses require careful control over reagents and conditions to achieve the desired isomer and avoid over-reduction.

The Core Chemistry: A Tale of Two Amines

The unique behavior of this compound in azo dye formation is dictated by the interplay of its functional groups. The central challenge and opportunity lie in controlling the diazotization of its two distinct primary amine groups.

Selective Diazotization: A Question of Electronics

The conversion of a primary aromatic amine to a diazonium salt is an acid-catalyzed reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[1] The reactive electrophile is the nitrosonium ion, NO⁺.[5]

For this compound, the two amino groups are in electronically distinct environments:

-

Amino Group at C1 (NH₂-C1): This group is para to the strongly electron-withdrawing nitro (-NO₂) group and ortho to the electron-donating methoxy (-OCH₃) group. The nitro group's deactivating effect will significantly reduce the basicity and nucleophilicity of this amine.

-

Amino Group at C4 (NH₂-C4): This group is ortho to the deactivating -NO₂ group and meta to the activating -OCH₃ group.

Causality Behind Selectivity: The amine at C4 is expected to be more basic and nucleophilic than the one at C1. The powerful electron-withdrawing resonance effect of the nitro group at the para position (C1) is stronger than its effect at the ortho position (C4). Therefore, under carefully controlled, sub-stoichiometric addition of the diazotizing agent (NaNO₂), it is mechanistically plausible to achieve monodiazotization preferentially at the C4-amino group . Complete diazotization of both amines would require harsher conditions and at least two equivalents of NaNO₂.

The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that reacts with an activated aromatic ring (the coupling component) in an electrophilic aromatic substitution reaction.[6] The unreacted free amino group on the diazonium salt intermediate plays a crucial role; as a strong activating group, it can influence the reactivity of the diazonium salt and the final color of the dye.

The pH of the coupling medium is critical and depends on the nature of the coupling partner:

-

Phenolic Couplers (e.g., 2-Naphthol): Require mildly alkaline conditions (pH > 7.5) to deprotonate the phenol to the more strongly activating phenoxide ion.[7]

-

Aromatic Amine Couplers (e.g., Aniline derivatives): Require mildly acidic conditions (pH < 6) to prevent the diazonium salt from coupling with itself while ensuring the coupling amine is sufficiently nucleophilic.[7]

Experimental Protocol: Synthesis of a Naphthol-Based Azo Dye

This protocol describes the monodiazotization of this compound and subsequent coupling with 2-naphthol. It is a self-validating system where successful color formation indicates the successful formation of the diazonium intermediate.

Safety First: This procedure involves toxic, corrosive, and potentially carcinogenic substances. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |

| This compound | 183.17 | 10 | 1.83 g | Diazo Component |

| Hydrochloric Acid (conc.) | 36.46 | ~60 | ~5 mL | Catalyst and Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 10 | 0.69 g | Diazotizing Agent |

| 2-Naphthol | 144.17 | 10 | 1.44 g | Coupling Component |

| Sodium Hydroxide (NaOH) | 40.00 | ~30 | 1.2 g | For coupling solution |

| Urea | 60.06 | ~1.6 | ~0.1 g | Nitrous acid scavenger |

| Distilled Water | 18.02 | - | As needed | Solvent |

Step-by-Step Methodology

Part A: Diazotization (0-5°C)

-

Preparation of Amine Solution: In a 250 mL beaker, suspend 1.83 g (10 mmol) of this compound in 50 mL of distilled water. Add 5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of the amine salt is formed.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[6]

-

Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature never exceeds 5°C.

-

Confirmation of Completion: After the addition is complete, stir for another 15 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution.

-

Destroy Excess Nitrous Acid: Once diazotization is complete, add approximately 0.1 g of urea to the solution and stir until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions.

Part B: Azo Coupling

-

Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath to below 10°C.

-

Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.

-

Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Filtration and Washing: Isolate the solid dye product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with cold distilled water until the filtrate is neutral.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60°C).

Characterization and Structure-Property Insights

The synthesized dye should be characterized to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): To assess the purity and determine the Rƒ value.

-

UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λ_max), which defines the color of the dye. The extended conjugation of the azo compound results in absorption in the visible region.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N=N stretching (around 1450-1500 cm⁻¹), O-H (if using a phenol coupler), N-H (from the unreacted amine), C-O-C (ether linkage), and N-O stretching from the nitro group.

The specific substituents on the this compound moiety significantly tune the final color. The electron-donating methoxy group and the free amino group will cause a bathochromic shift (deepening of color, shift to longer λ_max), while the electron-withdrawing nitro group also contributes to this shift by extending the π-conjugated system. This combination is often engineered to produce dyes in the red to violet range.

Conclusion

This compound is a sophisticated building block for azo dye synthesis. Its utility is rooted in the electronic differentiation of its two amino groups, which allows for selective monodiazotization under controlled conditions. The remaining functional groups—a free amine, a methoxy group, and a nitro group—all play a vital role in modulating the electronic properties of the resulting diazonium salt and, consequently, the spectral properties of the final dye. By understanding and controlling the causal mechanisms behind its reactivity, researchers can effectively utilize this intermediate to design and synthesize novel azo dyes with tailored colors and performance characteristics for a wide range of applications, from textiles to advanced materials and diagnostics.

References

-

Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Industrial Chemicals. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]

-

Osuji, L. et al. (2015). Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. Chemical Science Review and Letters. [Link]

-

Alfa Aesar. This compound. Reagent and Instrument Network. [Link]

-

Wikipedia. (2023). Aniline. [Link]

-

PubChem. 2-Methoxy-5-nitrobenzenediazonium. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Google Patents. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

- Google Patents. (2020).

- Google Patents. (2001). EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts.

-

The Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

-

ResearchGate. (2000). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. [Link]

-

Belattar, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 7. CN109535044B - Diazotization method of aromatic primary amine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Diazotization Protocol for 2-Methoxy-5-nitroaniline

Abstract & Scope

This Application Note provides a rigorous, field-validated protocol for the diazotization of 2-methoxy-5-nitroaniline (CAS: 99-59-2), also known as 5-nitro-o-anisidine. Due to the presence of the electron-withdrawing nitro group and the steric influence of the methoxy group, this substrate exhibits reduced nucleophilicity and poor aqueous solubility compared to simple anilines.

Standard diazotization methods often yield incomplete reactions or tarry byproducts due to these electronic deactivations. This guide details an "Inverse Suspension Method" , utilizing a hydrochloric acid matrix to generate a fine, reactive salt dispersion, ensuring high yields (>90%) and high purity for downstream azo coupling or Sandmeyer reactions.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Deactivation: The nitro group at the 5-position exerts a strong inductive ($ -I

-M -

Solubility Profile: The free base is sparingly soluble in cold water. Direct addition of acid to the solid amine often results in "clumping," preventing effective diazotization.

-

Solution: We utilize the Amine Hydrochloride Precipitation technique . By dissolving the amine in hot dilute acid and rapidly cooling it, we generate micro-crystalline amine hydrochloride. This maximizes the surface area available for the heterogeneous reaction with nitrous acid.

Reaction Scheme

Safety & Hazard Mitigation (Critical)

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute Toxicity | 2-methoxy-5-nitroaniline is toxic by inhalation and ingestion.[1] Suspected carcinogen.[1] | Use full PPE (nitrile gloves, respirator/fume hood). Handle powder in a static-free environment. |

| Explosion | Dry diazonium salts are shock-sensitive explosives.[1] | NEVER dry the isolated diazonium salt.[1] Use the solution immediately (in situ). |

| Thermal Runaway | Diazotization is exothermic; temps >10°C cause decomposition ( | Maintain internal temperature strictly between 0–5°C . |

Experimental Protocol: The Inverse Suspension Method

Materials & Reagents[1]

-

Substrate: 2-Methoxy-5-nitroaniline (16.8 g, 0.1 mol)

-

Acid: Hydrochloric Acid, 37% (approx. 25 mL, 0.3 mol - 3.0 eq excess required for stability)

-

Nitrosating Agent: Sodium Nitrite (

), 7.0 g (0.102 mol) dissolved in 15 mL water. -

Solvent: Deionized Water (150 mL total).

-

QC Reagents: Starch-Iodide paper, Sulfamic acid (solid).

Step-by-Step Procedure

Phase 1: Preparation of Micro-Crystalline Suspension

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with an overhead mechanical stirrer and thermometer, suspend 16.8 g of 2-methoxy-5-nitroaniline in 100 mL of water.

-

Acidification: Add 25 mL of conc. HCl.

-

Heating: Heat the mixture to 70–80°C with stirring until a clear, dark orange solution is obtained (conversion to soluble hydrochloride salt).

-

Rapid Cooling (Critical Step): Place the flask immediately into an ice-salt bath. Increase stirring speed to maximum (without splashing). This rapid cooling forces the amine hydrochloride to precipitate as a fine, creamy yellow paste .

-

Note: Large crystals inhibit reaction. If crystals are coarse, reheat and cool faster.

-

Phase 2: Diazotization

-

Temperature Equilibration: Ensure the internal temperature of the paste is 0–2°C .

-

Nitrite Addition: Add the Sodium Nitrite solution (7.0 g in 15 mL

) dropwise via an addition funnel. -

Digestion: Once addition is complete, maintain stirring at 0–5°C for 45 minutes. The thick paste should thin out to a slightly turbid, orange-brown solution as the soluble diazonium salt forms.

Phase 3: Validation & Stabilization

-

End-Point Check: Dip a glass rod into the solution and spot onto Starch-Iodide paper .

-

Result: An instant blue-black spot indicates excess nitrous acid (Required).

-

Troubleshooting: If no color change, add 10% more

solution and stir for 10 mins.

-

-

Scavenging: Add solid Sulfamic Acid (approx. 0.5 g) in small portions until the Starch-Iodide test is negative (paper remains white). This prevents side reactions during coupling.

-

Filtration (Optional): If turbidity persists (unreacted amine), filter rapidly through cold glass wool.

Process Visualization (Workflow)[3]

Figure 1: Critical workflow for the "Inverse Suspension" diazotization method.

Data Summary & Troubleshooting

Stoichiometric Table

| Component | Role | Molar Eq. | Mass/Vol (for 0.1 mol scale) | Notes |

| 2-Methoxy-5-nitroaniline | Substrate | 1.0 | 16.8 g | MW: 168.15 |

| HCl (37%) | Acid Source | 3.0 | ~25 mL | Excess prevents triazene formation |

| Sodium Nitrite | Reagent | 1.02 - 1.05 | 7.0 g | Slight excess required |

| Sulfamic Acid | Scavenger | Trace | ~0.5 g | Removes |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No reaction / Amine remains solid | Particles too coarse. | Re-heat to dissolve and cool more rapidly with vigorous stirring. |

| Evolution of Gas (Foaming) | Temperature > 10°C. | Decomposition occurring.[1] Cool immediately; add ice directly to flask if necessary. |

| Tarry/Oily Product | Low Acidity. | Ensure pH < 2. Add more HCl. Low acidity promotes "self-coupling" (triazenes). |

References

-

Otutu, J. O., & Osabohien, E. (2013).[3] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science.

-

BenchChem. (2025).[1][4] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate (Analogous Protocol).

- Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical.

-

Oriental Journal of Chemistry. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline.

Sources

Application Note: High-Fidelity Azo Coupling of 2-Methoxy-5-Nitroaniline

Abstract & Scope

This application note details the optimized protocol for the diazotization of 2-methoxy-5-nitroaniline (CAS 99-59-2, also known as 5-Nitro-o-anisidine or Fast Red B Base) and its subsequent coupling with

The protocol addresses the specific electronic challenges posed by the substrate: the ortho-methoxy group (electron-donating) and the meta-nitro group (electron-withdrawing) create a "push-pull" electronic system that influences both the basicity of the amine and the stability of the resulting diazonium salt. This guide provides a self-validating workflow to maximize yield and purity while mitigating safety risks associated with nitroanilines.

Safety & Handling (Critical)

WARNING: 2-Methoxy-5-nitroaniline is a Category 2 Carcinogen and a potential methemoglobinemia inducer. Diazonium salts are potentially explosive if allowed to dry.[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.

-

Temperature Control: Never allow the diazonium salt solution to rise above 10°C; decomposition can lead to rapid nitrogen evolution and pressure buildup.

-

Waste: Quenched diazo solutions must be disposed of in dedicated hazardous waste streams (halogenated/organic).

Chemical Mechanism & Rationale[2][3][4][5]

Electronic "Push-Pull" Dynamics

The substrate, 2-methoxy-5-nitroaniline, presents a unique electronic environment:

-

Deactivation: The nitro group (-NO

) at the 5-position is strongly electron-withdrawing.[2] This decreases the electron density on the amine nitrogen, making it less basic ( -

Stabilization: Once formed, the diazonium ion is stabilized by resonance from the ortho-methoxy group, but the nitro group makes the diazonium center highly electrophilic. Implication: This species couples very rapidly with activated aromatics.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the amine to the azo dye, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway of diazotization and coupling.[3] Note the critical temperature control at the diazonium stage to prevent decomposition to phenols.

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 2-Methoxy-5-nitroaniline | Substrate | 1.0 | Finely ground powder |

| Hydrochloric Acid (37%) | Solvent/Acid | 3.0 | Excess ensures solubility and prevents triazene formation |

| Sodium Nitrite (NaNO | Reagent | 1.05 | Slight excess; 2.5M aqueous solution |

| Sulfamic Acid / Urea | Quencher | Trace | Scavenges excess HNO |

| 2-Naphthol | Coupler | 1.0 | Dissolved in NaOH |

| Sodium Hydroxide | Base | 2.5 | Solubilizes coupler; buffers coupling pH |

Part A: Diazotization (The "Cold" Step)

Objective: Generate the electrophilic diazonium salt without thermal decomposition.

-

Preparation of Amine Slurry:

-

In a 250 mL beaker, disperse 2-methoxy-5-nitroaniline (5.0 g, 29.7 mmol) in 15 mL water .

-

Add 7.5 mL concentrated HCl (37%) dropwise.

-

Technical Insight: The amine may not dissolve completely at room temperature due to the nitro group's deactivation. Heat gently to 60°C if necessary to dissolve, then rapidly cool to 0–5°C in an ice-salt bath. Rapid cooling precipitates the amine hydrochloride salt as fine crystals, maximizing surface area for the reaction.

-

-

Nitrosation:

-

Prepare a solution of Sodium Nitrite (2.2 g, 31.2 mmol) in 10 mL water .

-

Add the nitrite solution dropwise to the amine slurry via an addition funnel or syringe pump.

-

Rate Control: Maintain internal temperature < 5°C . If orange fumes (NO

) appear, stop addition immediately and cool.

-

-

Validation (The "Self-Check"):

-

Stir for 30 minutes at 0°C.

-

Test 1 (Acidity): Spot on Congo Red paper. Result must be Blue (pH < 3). If not, add more HCl.

-

Test 2 (Nitrite Excess): Spot on Starch-Iodide paper. Result must be Instant Blue/Black . This confirms HNO

is present to drive the reaction to completion.

-

-

Quenching:

-

Add solid Sulfamic Acid or Urea (~0.5 g) until a fresh Starch-Iodide test remains white.

-

Why? Excess nitrite will react with the coupler in the next step, forming impurities (nitrosated phenols) and lowering yield.

-

-

Clarification:

-

Filter the cold diazonium solution through glass wool or a coarse frit to remove any undissolved particles. Keep the filtrate on ice.

-

Part B: Azo Coupling

Objective: Controlled electrophilic aromatic substitution.

-

Preparation of Coupler:

-

In a separate 500 mL beaker, dissolve 2-Naphthol (4.3 g, 29.7 mmol) in 50 mL of 2M NaOH .

-

Cool this solution to 10°C.

-

Note: The solution should be clear. If using Naphthol AS, slight warming may be needed to dissolve, followed by cooling.

-

-

Coupling Reaction:

-

Slowly pour the cold diazonium solution (from Part A) into the alkaline coupler solution with vigorous mechanical stirring.

-

Observation: A deep red/scarlet precipitate (Pigment) will form immediately.

-

pH Maintenance: Periodically check pH. It should remain alkaline (pH ~9). If it drops, add 10% Na

CO

-

-

Digestion & Isolation:

-

Stir the slurry for 1 hour at room temperature.

-

Heat to 60°C for 30 minutes (optional "digestion" step to improve crystal size and filterability).

-

Filter under vacuum.[3] Wash the cake with copious amounts of water until the filtrate is neutral and colorless.

-

Dry the product in a vacuum oven at 50°C.

-

Workflow Visualization

The following diagram outlines the operational flow, including decision points for quality control.

Figure 2: Operational workflow for the synthesis of azo pigment derived from 2-methoxy-5-nitroaniline.

Characterization & Troubleshooting

Analytical Data

-

Appearance: Deep red powder.

-

Melting Point: The starting amine melts at ~118°C. The resulting azo dye typically has a high melting point (>250°C) and may decompose before melting.

-

TLC: Silica gel, Eluent: Toluene/Ethyl Acetate (9:1). The spot should be distinct from the starting amine (yellow/orange) and naphthol (UV active).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tar/Oil Formation | Temperature too high during diazotization (>10°C). | Discard batch. Maintain strict 0-5°C control. |

| Low Yield | Incomplete diazotization or coupling pH too low. | Ensure Starch-Iodide positive before coupling. Buffer coupling bath with Carbonate. |

| Dull Color | Oxidation of phenol or excess nitrite. | Ensure Urea quench is complete. Use fresh Naphthol. |

| Gas Evolution | Decomposition of diazonium salt.[2] | Solution is too warm. Cool immediately. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. Retrieved from [Link]

- Hunger, K., & Herbst, W. (2004).Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for Azo Pigment chemistry).

Sources

Application Note: Formulation & Stability Protocols for 2-Methoxy-5-Nitrobenzene-1,4-Diamine in Oxidative Hair Color

This Application Note is structured as a high-level R&D guide for the evaluation and formulation of 2-methoxy-5-nitrobenzene-1,4-diamine (CAS: 25917-90-2) within oxidative hair dye systems.

Executive Summary & Chemical Profile

This compound is a nitro-substituted aromatic amine utilized as a Direct Dye (non-oxidative) in permanent hair color formulations. Unlike oxidative precursors (e.g., PPD, PTD) that require coupling to form color, this molecule possesses intrinsic chromophores due to the nitro (

Its primary application in permanent (oxidative) systems is as a Chromatic Adjuster . It provides vibrant red/violet or gold nuances that oxidative dyes often fail to achieve alone, "filling in" the spectral gaps of the polymerized oxidative base.

Chemical Specifications

| Property | Specification | Critical Formulation Note |

| Molecular Structure | Nitro-substituted PPD ether | Steric hindrance from the methoxy group improves light stability but reduces water solubility. |

| Function | Direct Dye (Semi-Permanent behavior in Permanent Base) | Does not polymerize; diffuses directly into the cortex. |

| Solubility | Low in water; Moderate in Glycols | Requires pre-solubilization in Ethoxydiglycol or Propylene Glycol. |

| pKa | ~4.5 (Amine protonation) | Remains non-ionized at formulation pH (9.5–10.5), facilitating diffusion. |

| Redox Stability | Moderate | Susceptible to reduction by strong antioxidants (e.g., high sulfite levels) or oxidation by H₂O₂ if not stabilized. |

Mechanism of Action: The "Hybrid" Coloration System

In a permanent hair dye chassis, two distinct coloring mechanisms occur simultaneously. Understanding this competition is vital for formulation stability.

-

Oxidative Pathway: Primary Intermediates (PPD) + Couplers +

-

Direct Diffusion (The Nitro Dye): this compound

Diffuses as a small molecule

Visualization: Competitive Diffusion Pathways

The following diagram illustrates the kinetic difference between the oxidative precursors and the nitro dye.

Caption: Figure 1. Dual-pathway mechanism showing the parallel diffusion of oxidative precursors and the direct nitro dye, highlighting the risk of oxidative degradation.

Experimental Protocols

Protocol A: Formulation Chassis (O/W Emulsion)

Objective: Create a stable oxidative base that solubilizes the nitro dye without triggering premature crystallization.

Safety: Wear nitrile gloves and a respirator. Nitro dyes are potential sensitizers.

Phase 1: The Oil Phase (Melt at 75°C)

-

Cetearyl Alcohol (Viscosity builder): 6.00%

-

Ceteareth-25 (Emulsifier): 3.00%

-

Glyceryl Stearate (Co-emulsifier): 2.00%

-

Octyldodecanol (Emollient/Solvent): 1.00%

Phase 2: The Aqueous Phase (Heat to 75°C)

-

Deionized Water: q.s. to 100%

-

EDTA-2Na (Chelator): 0.20% (Critical to prevent metal-catalyzed oxidation of the nitro dye)

-

Sodium Sulfite (Antioxidant): 0.30% (Note: Keep low. >0.5% may reduce the nitro group to an amine, altering color).

Phase 3: The Active Dye Phase (Prepare separately at 40°C)

-

Ethoxydiglycol: 5.00% (Primary solvent for this compound)

-

This compound: 0.1% – 1.0% (Depending on shade depth)

-

Instruction: Stir until fully dissolved. Ensure no crystals remain.

Phase 4: The Alkali Phase (Add at < 40°C)

-

Ammonium Hydroxide (28%): 4.00% - 6.00% (Target pH 10.0)

-

Alternative: Monoethanolamine (MEA) for "Ammonia-Free" claims (Note: MEA may increase dye trapping but lower lift).

Workflow:

-

Emulsify Phase 1 into Phase 2 at 75°C. Homogenize for 10 mins.

-

Cool to 40°C with slow agitation.

-

Add Phase 3 (Dye Solution). Crucial: Verify homogeneity.

-

Add Phase 4 (Alkali).

-

Seal immediately under nitrogen atmosphere if storing for stability testing.

Protocol B: Oxidative Stability Stress Test

Objective: Verify that the nitro dye does not degrade in the presence of the developer (H2O2) during the 30-minute application window.

-

Preparation: Mix Formulation (Protocol A) 1:1 with 6% (20 Vol) Hydrogen Peroxide Developer.

-

Measurement:

-

T=0 min: Apply mixture to a glass slide. Measure

immediately using a Spectrophotometer. -

T=30 min: Measure

of the mixture again.

-

-

Analysis: Calculate

.-

If

(excluding darkening due to oxidative precursors), the nitro dye is unstable. -

Troubleshooting: Increase chelation (EDTA) or adjust solvent ratio.

-

Protocol C: Chromaticity & Wash Fastness

Objective: Assess the dye's contribution to hair color and its durability.[1]

-

Substrate: Bleached Yak hair (standard for color uptake) and 50% Grey Human Hair.

-

Application: Apply 1:1 mixture (Dye:Developer) for 30 minutes at 30°C.

-

Rinse: Standardized rinse (4L/min, 35°C) followed by non-conditioning shampoo.

-

Wash Fastness Cycle:

-

Perform 10 wash cycles.

-

Measure

after 1, 5, and 10 washes. -

Success Metric: The "Red/Violet" component (

or

-

Formulation Logic & Troubleshooting Flow

The following workflow describes the logical decision-making process when incorporating this specific nitro dye.

Caption: Figure 2. Step-by-step logic for troubleshooting solubility and oxidative stability issues during formulation.

Regulatory & Safety Considerations (E-E-A-T)

Authoritative Grounding: While specific SCCS opinions exist for many nitro-PPDs (e.g., SCCS/1239/09 for related compounds), researchers must treat CAS 25917-90-2 as a distinct chemical entity.

-

Sensitization Risk: Nitro-substituted phenylenediamines are known skin sensitizers.

-

Requirement: A Human Repeat Insult Patch Test (HRIPT) is mandatory for final formulation safety validation.

-

-

Mutagenicity: Historical data on nitro-PPDs suggests potential mutagenicity (Ames Positive).

-

Requirement: Ensure the raw material is free from impurities like 4-nitro-o-phenylenediamine , which is banned in many jurisdictions (EU Annex II).

-

-

Regulatory Status (EU/US):

-

Verify current listing in EU Cosmetics Regulation 1223/2009 Annex III .[2] If not explicitly listed, it may not be permitted for commercial use in the EU.

-

In the US, it requires labeling as a Coal Tar Dye (Cautionary statement + Patch test instructions).

-

References

-

Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on 2-Methoxy-methyl-p-phenylenediamine (Colipa No.[3] B119). European Commission.

-

Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561.

-

European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.

-

PubChem. (n.d.). Compound Summary: this compound (CAS 25917-90-2).[4][5][6][7] National Library of Medicine.

Disclaimer: This document is for research and development purposes only. Formulators are responsible for verifying the regulatory compliance of specific CAS numbers in their target markets before commercialization.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. The Cosmetic Products (Safety) Regulations 2008 [legislation.gov.uk]

- 3. Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt - COLIPA n° A160 - Submission II – use - Public Health [health.ec.europa.eu]

- 4. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 5. 25917-90-2|this compound|BLD Pharm [bldpharm.com]

- 6. 北京福晨科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]

- 7. CAS 25917-90-2 [weibochem.com]

Application Notes and Protocols for the Use of 2-Methoxymethyl-p-phenylenediamine in Oxidative Hair Coloring

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-methoxymethyl-p-phenylenediamine (ME-PPD) in oxidative hair coloring formulations. This document elucidates the chemical principles, application protocols, and safety considerations associated with this innovative hair dye precursor.

Introduction

Permanent hair coloring is a multi-billion dollar industry, with oxidative dyes being the most prevalent technology, accounting for over 70% of the market.[1][2] This process relies on the chemical reaction of dye precursors within the hair shaft to form large, colored molecules that are resistant to washing.[2][3] For decades, p-phenylenediamine (PPD) has been a cornerstone of permanent hair dye formulations due to its efficacy in producing a wide range of natural-looking, long-lasting hair colors.[1][4] However, PPD is a potent skin sensitizer and a common cause of allergic contact dermatitis.[5][6][7]

In response to the need for safer alternatives, 2-methoxymethyl-p-phenylenediamine (ME-PPD) has been developed.[5][8] This derivative of PPD features a methoxymethyl side chain, a modification that significantly reduces its skin sensitization potential while maintaining excellent hair coloring performance.[5][8][9] ME-PPD is classified as a moderate sensitizer, whereas PPD is considered an extreme sensitizer.[6] This document will delve into the scientific basis for the use of ME-PPD and provide detailed protocols for its application and evaluation.

Mechanism of Action in Oxidative Hair Coloring

The chemistry of permanent hair dyeing is a complex process that occurs in an alkaline environment, typically facilitated by ammonia or monoethanolamine, and in the presence of an oxidizing agent, most commonly hydrogen peroxide.[3][10] The process can be broken down into the following key stages:

-

Penetration: The small, colorless dye precursors, including the primary intermediate (e.g., ME-PPD) and couplers, penetrate the hair cuticle and enter the cortex.[1][3]

-

Oxidation: Inside the hair cortex, the primary intermediate is oxidized by hydrogen peroxide to form a reactive intermediate.[3][11]

-

Coupling: This reactive intermediate then reacts with coupler molecules to form larger, colored molecules.[3][11] The specific couplers used will determine the final shade.

-

Polymerization: These newly formed color molecules polymerize within the hair shaft, becoming trapped and resulting in a permanent color change.[3]

The following diagram illustrates the general mechanism of oxidative hair coloring with ME-PPD.

Caption: Oxidative hair coloring process with ME-PPD.

Advantages of 2-Methoxymethyl-p-phenylenediamine

The primary advantage of ME-PPD over its predecessor, PPD, is its significantly reduced potential to cause skin sensitization.[5][6][8] This is attributed to the introduction of the methoxymethyl side chain, which is believed to alter the molecule's interaction with the immune system.[8]

| Compound | Sensitization Potency | EC3 Value (LLNA) | Margin of Safety (MOS) for Sensitization |

| p-Phenylenediamine (PPD) | Extreme | 0.1% | 2.7 |

| Toluene-2,5-diamine (PTD) | Extreme | 0.17% | 5.9 |

| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | Moderate | 4.3% | 134 |

| Data sourced from[6][8] |

The higher EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) in the Local Lymph Node Assay (LLNA) for ME-PPD indicates a lower sensitizing potency compared to PPD and PTD.[8] Consequently, the Margin of Safety (MOS) for occupational sensitization is significantly higher for ME-PPD, suggesting a lower risk for hairdressers.[6]

While ME-PPD offers a safer alternative, it is important to note that cross-reactivity in individuals already sensitized to PPD can still occur.[5][12] Therefore, an allergy alert test is still recommended before using hair dye products containing ME-PPD.[5]

Application Protocols

The following protocols provide a framework for the formulation, application, and evaluation of oxidative hair dyes containing ME-PPD.

Protocol 1: Formulation of an Oxidative Hair Dye Cream Base

This protocol outlines the preparation of a basic hair dye cream containing ME-PPD. The concentrations of ME-PPD and couplers can be adjusted to achieve different shades.

Materials:

-

2-Methoxymethyl-p-phenylenediamine (ME-PPD)

-

Coupler(s) (e.g., resorcinol, m-aminophenol, 2,4-diaminophenoxyethanol HCl)

-

Fatty alcohols (e.g., cetearyl alcohol)

-

Surfactants (e.g., ceteareth-20)

-

Solvents (e.g., propylene glycol)

-

Alkalizing agent (e.g., ammonia or monoethanolamine)

-

Antioxidant (e.g., sodium sulfite)

-

Chelating agent (e.g., EDTA)

-

Deionized water

Procedure:

-

Oil Phase Preparation: In a suitable vessel, melt the fatty alcohols and surfactants at 70-75°C.

-

Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 70-75°C. Add the solvent, chelating agent, and antioxidant, and mix until dissolved.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently.

-

Addition of Actives: At a temperature below 45°C, add the ME-PPD and coupler(s) and mix until fully dispersed.

-

pH Adjustment: Adjust the pH of the cream base to the desired level (typically 9-10) using the alkalizing agent.

-

Final Volume: Add deionized water to reach the final volume and mix until uniform.

Note: The final concentration of ME-PPD in the ready-to-use hair coloring composition (after mixing with the developer) is typically regulated and should not exceed certain limits. For instance, the European Union allows a maximum on-head concentration of 1.8% for ME-PPD.[6]

Protocol 2: Hair Dye Application and Color Evaluation

This protocol describes the process of applying the formulated hair dye to hair swatches for color assessment.

Materials:

-

Formulated hair dye cream (from Protocol 1)

-

Developer (6% or 9% hydrogen peroxide solution)

-

Natural white hair swatches

-

Applicator brush

-

Timer

-

Shampoo

-

Colorimeter

Procedure:

-

Preparation of the Ready-to-Use Mixture: Mix the hair dye cream and the developer in a 1:1 ratio immediately before application.[5]

-

Application: Evenly apply the mixture to the hair swatches using the applicator brush, ensuring complete saturation.

-

Development Time: Allow the dye to develop for the specified time, typically 30-45 minutes at room temperature.

-

Rinsing and Washing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Then, wash with a standard shampoo and rinse again.

-

Drying: Allow the hair swatches to air dry or use a hairdryer on a low setting.

-

Colorimetric Analysis: Measure the color of the dyed swatches using a colorimeter to obtain CIELAB values (L, a, b*). This allows for quantitative assessment of the color intensity and shade.

Protocol 3: Stability Testing of the Hair Dye Formulation

This protocol is designed to assess the physical and chemical stability of the hair dye formulation over time and under different environmental conditions.

Procedure:

-

Sample Preparation: Package the formulated hair dye cream in appropriate containers.

-

Storage Conditions: Store the samples under various conditions:

-

Room temperature (20-25°C)

-

Elevated temperature (40°C)

-

Freeze-thaw cycles (-10°C to 25°C)

-

-

Evaluation Time Points: Evaluate the samples at regular intervals (e.g., 1, 2, 3, and 6 months).

-

Parameters to Evaluate:

Protocol 4: Allergy Alert Test (Patch Test)

This protocol is a crucial safety step to identify potential allergic reactions in individuals before a full-scale hair dye application.

Procedure:

-

Preparation: Prepare a small amount of the ready-to-use hair dye mixture as described in Protocol 2.

-

Application Site: Cleanse a small area of skin behind the ear or on the inner elbow.

-

Application: Apply a small amount of the mixture to the cleansed area and allow it to dry.

-

Observation Period: Leave the area untouched for 48 hours.[14]

-

Evaluation: After 48 hours, examine the application site for any signs of an allergic reaction, such as redness, itching, swelling, or blistering.[14] If any of these symptoms occur, the product should not be used.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the development and evaluation of a hair dye formulation containing ME-PPD.

Caption: Workflow for ME-PPD hair dye development.

Conclusion

2-Methoxymethyl-p-phenylenediamine represents a significant advancement in hair dye technology, offering a safer alternative to traditional PPD with comparable performance.[5][9] By understanding its mechanism of action and adhering to rigorous formulation and testing protocols, researchers and product developers can harness the benefits of ME-PPD to create innovative and safer hair coloring products for consumers. The protocols outlined in this document provide a solid foundation for the development and evaluation of such products, ensuring both efficacy and consumer safety.

References

- ISRCTN. (n.d.). Safety of a PPD-Hair dye derivative in PPD-allergic subjects. ISRCTN Registry.

- Gaspari, A. A., et al. (2015). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. European Annals of Allergy and Clinical Immunology.

- DermNet. (n.d.). Paraphenylenediamine and hair dye contact allergy.

- Goebel, C., et al. (2017). Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. U.S. Patent 9,695,109 B2.

- Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. Dermatitis, 33(4), 293-301.

- Blömeke, B., et al. (2013). Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. Toxicology and Applied Pharmacology, 269(1), 1-10.

- COSMILE Europe. (n.d.). 2-METHOXYMETHYL-P-PHENYLENEDIAMINE.

- Pihet, M., et al. (2009). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 674(1-2), 1-8.

- NICHEM Solutions. (n.d.). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.

- L'Oréal. (2022). Compositions and methods for coloring hair. U.S. Patent Application 18/380,891.

- Brunning, N., et al. (2018). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Cosmetics, 5(2), 30.

- Goebel, C., et al. (2020). Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine. Cosmetics, 7(4), 81.

- Goebel, C., et al. (2017). 2 methoxy p-phenylenediamine collapse synthesis. Chinese Patent CN107074737A.

- Goebel, C., et al. (2016). Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals. British Journal of Dermatology, 174(5), 997-1004.

- Goebel, C., et al. (2020). Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine. MDPI.

- Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. American Contact Dermatitis Society (ACDS).

- Al-Ghamdi, K. M., et al. (2022). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. Clinical, Cosmetic and Investigational Dermatology, 15, 681–691.

- Goebel, C., et al. (2016). Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals. PubMed.

- de Groot, A. C., et al. (2017). Cross-elicitation responses to 2-methoxymethyl- p -phenylenediamine in p -phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing. Contact Dermatitis, 76(5), 281-288.

- Celdran, V. (2018). Colour formation mechanism during the application of a hair dye oxidation. Tecnocosmetics.

- Alsuwaidi, A., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI.

Sources

- 1. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]

- 3. nichem.solutions [nichem.solutions]

- 4. dermnetnz.org [dermnetnz.org]

- 5. eurannallergyimm.com [eurannallergyimm.com]

- 6. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. contactderm.org [contactderm.org]

- 14. ISRCTN [isrctn.com]

Troubleshooting & Optimization

Purification challenges of "2-methoxy-5-nitrobenzene-1,4-diamine" and solutions

Introduction: The "Red-Black" Paradox

Welcome. If you are accessing this guide, you are likely facing a common paradox with 2-methoxy-5-nitrobenzene-1,4-diamine : the compound should be a vibrant red/violet crystalline solid, but your crude product is likely a dark, tarry brown or black oil.

As a Senior Application Scientist, I see this frequently. This molecule combines three problematic functionalities:

-

Electron-rich amines (p-phenylenediamine core): Highly susceptible to oxidative coupling (forming quinonediimines).

-

Nitro group: Adds thermal sensitivity and polarity.

-

Methoxy group: Increases electron density, accelerating oxidation.

This guide moves beyond standard textbook recipes. We will treat the purification as a race against oxidation and a battle for regio-selectivity.

Module 1: The "Black Tar" Syndrome (Oxidation Management)

User Complaint: "My product turns into a black gum during filtration or drying."

The Mechanism

The p-diamine motif is thermodynamically eager to lose electrons. In the presence of oxygen and trace metals, it forms benzoquinonediimines . These reactive intermediates polymerize into "Bandrowski’s base" analogues—the black tar you see.

The Solution: The Reductive Shield Protocol

You cannot purify this compound in an open beaker. You must create a "Reductive Shield."

Protocol 1.1: Inert Atmosphere Workup

-

Solvent Degassing: Sparge all solvents (Water, Ethanol, Ethyl Acetate) with Argon or Nitrogen for 20 minutes before use.

-

The Antioxidant Spike: Add 0.1% - 0.5% (w/v) Sodium Sulfite (Na₂SO₃) or Ascorbic Acid to your aqueous washes. This acts as a sacrificial reductant, consuming dissolved oxygen before it attacks your amine.

-

Vacuum Drying: Never oven-dry this compound in air. Use a vacuum oven at <40°C, preferably backfilled with Nitrogen.

Module 2: The "Acid-Base Swing" Purification

User Complaint: "Recrystallization from ethanol isn't working; the impurities co-precipitate."

Expert Insight: Recrystallization based solely on thermal solubility often fails here because the impurities (isomers and oxidation byproducts) have similar solubility profiles in organic solvents.

Instead, use the Acid-Base Swing . This method exploits the basicity of the amine groups to pull the product into water as a salt, leaving non-basic impurities (like unreacted nitro-anisoles) behind.

Protocol 2.1: The HCl-Charcoal Swing

Step 1: Protonation & Dissolution

-

Suspend the crude black solid in 2M Hydrochloric Acid (HCl) .

-

Heat to 60°C. The diamine will protonate and dissolve as the dihydrochloride salt.

-

Note: Black tars and non-basic impurities will remain undissolved.

Step 2: Adsorption (The Cleanup)

-

Add Activated Charcoal (Norit) (approx. 5-10% wt/wt of crude).

-

Stir at 60°C for 15 minutes. The charcoal adsorbs the high-molecular-weight oxidation polymers.

Step 3: Filtration

-

Filter the hot solution through a Celite pad. The filtrate should be a clear (likely reddish-orange) acidic solution.

Step 4: Controlled Precipitation

-

Cool the filtrate to 0-5°C in an ice bath.

-

Slowly add Ammonium Hydroxide (25% NH₃) or NaOH (20%) dropwise under Argon flow.

-

Target pH: 8-9.

-

The free base will precipitate as bright crystals. Filter immediately under inert gas.

Visualizing the Workflow

Figure 1: The Acid-Base Swing protocol separates the target amine from non-basic impurities and oxidation tars.

Module 3: Chromatographic Separation (Isomer Removal)

User Complaint: "I have a persistent impurity at R_f 0.4 that won't crystallize out. My column streaks badly."

Expert Insight: This is likely a regioisomer (e.g., 4-methoxy-3-nitrobenzene-1,2-diamine) formed during nitration.

-

The Streaking Issue: The free amine groups interact strongly with the acidic silanol groups on standard silica gel, causing tailing (streaking) which ruins separation.

Solution: Amine-Modified Chromatography

Option A: The "TEA" Spike (Standard Silica) You must deactivate the silica.

-

Mobile Phase: Hexane : Ethyl Acetate (or DCM : MeOH).

-

The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

-

Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This caps the active silanol sites.

Option B: Neutral Alumina If the compound is acid-sensitive or degrades on silica, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and reduces streaking for amino-aromatics.

Module 4: Solvent Selection Guide

Choosing the right solvent is critical for yield.

| Solvent System | Suitability | Application Notes |

| Water (Boiling) | ⭐⭐⭐ | Excellent for the "Acid-Base Swing." The free base is sparingly soluble in cold water but soluble in hot. |

| Ethanol / Water (1:1) | ⭐⭐ | Good for final polishing. Dissolve in hot ethanol, add hot water until turbid, then cool slowly. |

| Toluene | ⭐ | Use for Washing. The product is often insoluble in cold toluene, but many organic impurities (starting materials) are soluble. Wash the filter cake with cold toluene.[1] |

| DMSO / DMF | ⚠️ | Avoid for Purification. High boiling points make removal difficult, promoting oxidation during the long drying process. |

Module 5: Analytical Validation (HPLC)

User Complaint: "How do I prove it's pure? The peaks are broad."

Standard C18 columns often fail to separate nitro-aniline isomers effectively due to similar hydrophobicity.

Recommended Column: Phenyl-Hexyl or Biphenyl Stationary Phase.

-

Mechanism: These columns utilize

interactions, which are highly sensitive to the position of the nitro and amine groups on the ring.

Suggested HPLC Method:

-

Column: Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm).

-

Mobile Phase A: Water + 0.1% Ammonium Formate (Buffer is crucial for peak shape).

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic) and 430 nm (nitro/dye absorption).

References

-

Nitrophenylglycine and Nitroaniline Synthesis

- Synthesis of 2-Methoxy-5-nitrophenylglycine... as Precursors for Indigo Dyes. (Academia.edu). Describes purification via solvent extraction and chromatography of the 2-methoxy-5-nitroaniline precursor.

-

General Purification of Phenylenediamines

-

Armarego, W. L. F.[4] Purification of Laboratory Chemicals. (Standard text citing water/charcoal and sublimation methods for phenylenediamines).

- ResearchGate Discussion on p-Phenylenediamine Purification.

-

-

Synthesis and Isolation of Methoxymethyl-p-phenylenediamines

- Patent EP2621885B1: Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

HPLC Separation of Nitro-Aromatics

- Agilent Technical Note: "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column." Explains the interaction advantage for isomers.

-

(Note: Direct PDF download or landing page).

-

Chemical Properties & Safety

- PubChem Compound Summary: 2-Methoxy-5-nitrophenol / Nitro-p-phenylenediamine deriv

Sources

Preventing the decomposition of "2-methoxy-5-nitro-p-phenylenediamine" during storage

Compound Identifier: 2-Methoxy-5-nitro-1,4-benzenediamine

CAS Number: 25917-90-2

Molecular Formula: C

Core Stability Directive

Executive Summary: 2-Methoxy-5-nitro-p-phenylenediamine is a highly reactive intermediate. Its stability is compromised by two competing functional behaviors: the auto-oxidation susceptibility of the p-phenylenediamine core and the photolability of the nitro group. Decomposition is autocatalytic; once oxidation byproducts (quinone diimines) form, they accelerate further degradation.

The Golden Rule of Storage:

"Cold, Dark, and Anoxic." Treat this compound as if it is already degrading. Your goal is to slow the kinetics to a standstill.

Storage & Handling Protocol (The "Zero-Decomposition" Standard)

This protocol is designed to prevent the formation of "Bandrowski’s Base" analogues (trimeric oxidation products) and azo-dimers.

A. The Arrival Workflow (Immediate Action Required)

Do not store the manufacturer's bottle directly in the fridge without inspection.

-

Equilibrate: Allow the sealed bottle to reach room temperature in a desiccator before opening to prevent water condensation.

-

Aliquot: Under an inert atmosphere (Glove box or Nitrogen cone), divide the bulk material into single-use aliquots.

-

Why? Repeated freeze-thaw cycles and opening/closing the bottle introduces moisture and oxygen, the two catalysts for decomposition.

-

-

Seal: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term exclusion of oxygen; use electrical tape or shrink bands over the cap.

B. Optimal Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Arrhenius equation dictates that lower temperatures exponentially decrease the rate of oxidation and hydrolysis. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" over the solid crystals than Nitrogen. |

| Light | Total Darkness | Nitro groups ( |

| Container | Amber Glass | Blocks UV radiation. Avoid plastics which may leach plasticizers or be permeable to oxygen over years. |

C. Visualizing the Storage Decision Logic

Caption: Workflow for handling sensitive phenylenediamine derivatives to minimize environmental exposure.

Troubleshooting Guide: Diagnosing Decomposition

Use this guide to determine if your compound is still viable for experimentation.

Scenario 1: Color Change

Observation: The powder has turned from reddish-brown to black or deep purple.

-

Diagnosis: Oxidative Polymerization. The diamine has oxidized to a quinone diimine, which then couples to form complex polymers (azo dyes/Bandrowski's base).

-

Action: Discard. These impurities are often insoluble and will act as radical scavengers, ruining cell assays or organic synthesis yields. Recrystallization is rarely worth the yield loss.

Scenario 2: Solubility Issues

Observation: The compound does not fully dissolve in DMSO or Methanol; fine black specks remain.

-

Diagnosis: Aggregate Formation. The oxidized polymers mentioned above are often less soluble than the monomer.

-